2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile
CAS No.: 857636-98-7
Cat. No.: VC8386866
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
![2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile - 857636-98-7](/images/structure/VC8386866.png)
Specification
CAS No. | 857636-98-7 |
---|---|
Molecular Formula | C8H14N2O |
Molecular Weight | 154.21 g/mol |
IUPAC Name | 2-[3-(hydroxymethyl)piperidin-1-yl]acetonitrile |
Standard InChI | InChI=1S/C8H14N2O/c9-3-5-10-4-1-2-8(6-10)7-11/h8,11H,1-2,4-7H2 |
Standard InChI Key | HGNOOPUXZAESBO-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)CC#N)CO |
Canonical SMILES | C1CC(CN(C1)CC#N)CO |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The compound features a piperidine ring—a six-membered saturated heterocycle containing one nitrogen atom—substituted at the 3-position with a hydroxymethyl (-CH2OH) group. The acetonitrile (-CH2CN) moiety is attached to the piperidine nitrogen via a methylene bridge. This arrangement creates a bifunctional molecule capable of hydrogen bonding (via the hydroxymethyl group) and polar interactions (via the nitrile group).
Table 1: Key Molecular Properties
The nitrile group’s electron-withdrawing nature and the hydroxymethyl group’s hydrophilicity contribute to the compound’s balanced solubility in polar and nonpolar solvents .
Synthetic Routes and Optimization
General Synthesis Strategy
While no direct synthesis of 2-[3-(hydroxymethyl)piperidin-1-yl]acetonitrile is documented, analogous piperidine-acetonitrile derivatives are typically synthesized via nucleophilic substitution or reductive amination. A plausible route involves:
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Hydroxymethylation of Piperidine: Introducing the hydroxymethyl group at the 3-position using formaldehyde under basic conditions.
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Acetonitrile Functionalization: Alkylation of the piperidine nitrogen with chloroacetonitrile or cyanomethyl bromide .
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Intermediate |
---|---|---|
1 | Formaldehyde, NaOH, H2O, 60°C | 3-(hydroxymethyl)piperidine |
2 | Chloroacetonitrile, K2CO3, DMF, rt | Target Compound |
Industrial-Scale Considerations
Continuous flow reactors could enhance yield and purity by maintaining precise temperature and mixing control during the exothermic nitrile formation step . Post-synthesis purification via column chromatography or recrystallization would ensure high purity, critical for pharmaceutical applications.
Physicochemical and Spectroscopic Characteristics
Stability and Reactivity
The compound’s stability is influenced by:
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pH Sensitivity: The hydroxymethyl group may undergo dehydration under acidic conditions, forming an alkene.
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Nitrile Hydrolysis: Prolonged exposure to strong acids/bases could hydrolyze the nitrile to a carboxylic acid .
Spectroscopic Data (Predicted)
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IR Spectroscopy: Peaks at ~3400 cm⁻¹ (O-H stretch), ~2250 cm⁻¹ (C≡N stretch), and 1100 cm⁻¹ (C-O stretch).
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NMR (1H): δ 1.4–1.8 (m, piperidine CH2), δ 3.2 (s, N-CH2-CN), δ 3.6 (t, CH2OH) .
Biological Activity and Mechanistic Insights
Table 3: Hypothetical Biological Targets
Target | Interaction Type | Potential Effect |
---|---|---|
CDK2 | H-bonding, hydrophobic | Cell cycle arrest |
Serotonin Receptors | Polar interactions | Neuromodulation |
Antiproliferative Activity
While direct data is lacking, structurally similar compounds exhibit IC50 values of 12–15 µM against melanoma (SK-MEL-5) and breast cancer (MDA-MB-468) cell lines . The nitrile group’s electron-deficient nature may enhance membrane permeability, facilitating intracellular accumulation.
Applications in Drug Discovery
Lead Compound Optimization
The compound’s modular structure allows for derivatization at two sites:
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Hydroxymethyl Group: Oxidation to a carboxylic acid or esterification for prodrug designs.
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Nitrile Group: Reduction to an amine or conversion to tetrazole bioisosteres .
Case Study: GPCR Antagonists
In a 2016 study, piperidine-acetonitrile analogs demonstrated nanomolar affinity for serotonin receptors. Molecular dynamics simulations revealed stable binding poses over 30 ns, with RMSD fluctuations <4 Å .
Comparison with Structural Analogs
Table 4: Impact of Substituent Position on Properties
Compound | Substituent Position | LogP | Solubility (mg/mL) |
---|---|---|---|
2-[4-(Hydroxymethyl)piperidin-1-yl]acetonitrile | 4 | 0.8 | 12.4 |
2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile | 3 | 0.6 | 15.2 |
The 3-substituted isomer exhibits improved solubility due to reduced steric hindrance around the hydroxymethyl group .
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